Structural Differentiation: Chiral Center Induction vs. Non-Methylated Analog
The target compound possesses a methyl substituent at the 3-position, creating a stereogenic center, a feature absent in the direct analog 5-(4-methylphenyl)-5-oxopentanoic acid (CAS 833-85-2) [1]. This structural difference fundamentally changes the molecule's 3D conformation and introduces the possibility of enantiomers, which can have distinct biological activities or direct asymmetric synthesis .
| Evidence Dimension | Presence of a chiral center |
|---|---|
| Target Compound Data | Yes; a chiral center at the 3-position of the pentanoic acid chain |
| Comparator Or Baseline | 5-(4-methylphenyl)-5-oxopentanoic acid (No chiral center on the pentanoic acid chain) |
| Quantified Difference | Qualitative structural difference. No quantitative comparative data (e.g., enantiomeric excess, chiral HPLC separation factors) are available in the public domain for this specific compound pair. |
| Conditions | Structural analysis based on published chemical structures and CAS registry information. |
Why This Matters
For procurement decisions in asymmetric synthesis or when chirality is a critical quality attribute, the target compound's inherent chirality is a non-substitutable structural feature, differentiating it from achiral analogs.
- [1] SynZeal. Ezetimibe Impurity 67 (5-Oxo-5-(p-tolyl)pentanoic acid). Product page. View Source
